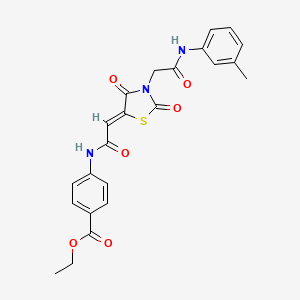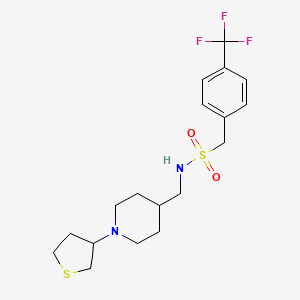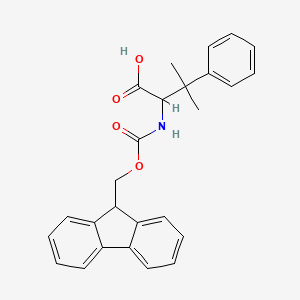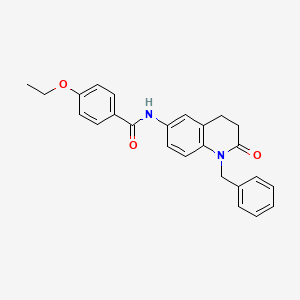
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is involved in the synthesis of various heterocyclic compounds. The cycloaddition reactions involving compounds with oxadiazolyl azide and quinazolinone azide groups are essential for creating novel heterocycles like 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones, which are vital in medicinal chemistry and materials science (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).
Molecular Rearrangement Studies
The chemical structure of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is significant in studying molecular rearrangements. Transformations like the conversion of isoxazole-3-carboxylic acids into oxadiazoles through rearrangement show the compound's utility in exploring new chemical pathways and understanding reaction mechanisms (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antitumor Activity
Compounds bearing the 1,2,4-oxadiazole ring, related structurally to 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been synthesized and shown to possess significant antitumor activity. This underscores the potential use of such compounds in the development of new cancer therapies (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one, which is then reacted with anthranilic acid to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "m-tolyl hydrazine", "acetic anhydride", "sodium acetate", "chloroacetic acid", "sodium hydroxide", "thionyl chloride", "anthranilic acid", "triethylamine", "4-dimethylaminopyridine", "N,N-dimethylformamide", "ethyl acetate", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one", "a. React 2,5-dimethylphenylamine with m-tolyl hydrazine in the presence of acetic anhydride and sodium acetate to form 3-(m-tolyl)-1,2,4-oxadiazol-5-amine.", "b. React 3-(m-tolyl)-1,2,4-oxadiazol-5-amine with chloroacetic acid and sodium hydroxide to form 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one.", "c. React 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one with thionyl chloride to form 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-ol.", "d. React 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-ol with triethylamine and 4-dimethylaminopyridine in N,N-dimethylformamide to form 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one.", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. React 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one with anthranilic acid in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane to form the final product." ] } | |
Numéro CAS |
1207056-17-4 |
Nom du produit |
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3 |
Clé InChI |
SKILLHDYANAGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)






![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)

![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)
![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2629528.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2629529.png)